boc-(s)-3-cyclopropylalanine methyl ester
Description
Properties
IUPAC Name |
methyl (2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBWPLARUDPFIE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of Cyclopropyl Amino Acid Esters: A Technical Guide
This guide details the thermodynamic and kinetic stability profile of cyclopropyl amino acid esters, with a specific focus on 1-aminocyclopropanecarboxylic acid (ACC) derivatives. It addresses the unique "cyclopropyl effect" on ester reactivity, hydrolytic resistance, and intramolecular degradation pathways.
Executive Summary
Cyclopropyl amino acid esters represent a unique class of peptidomimetics where the
Part 1: The Thermodynamic Landscape
The stability of cyclopropyl esters is not merely a function of steric bulk but a complex interplay of Baeyer strain and stereoelectronic delocalization .
The "Cyclopropyl Effect" on Ester Reactivity
While cyclopropane is highly strained (~27.5 kcal/mol ring strain), the ester carbonyl group attached to the ring is surprisingly resistant to nucleophilic attack. Two primary factors drive this thermodynamic stability:
-
Bisected Conformation & Hyperconjugation: The cyclopropyl ring acts as a
-donor. The Walsh orbitals of the cyclopropane ring (specifically the C-C bonds) overlap effectively with the orbital of the carbonyl group. This interaction, analogous to vinyl conjugation, lowers the energy of the ground state, making the carbonyl carbon less electrophilic.-
Consequence: The resonance stabilization energy is estimated at ~2-4 kcal/mol higher than isopropyl esters.
-
-
I-Strain and Transition State Destabilization: Hydrolysis requires the formation of a tetrahedral intermediate (
hybridization change at the carbonyl). For a cyclopropyl ester, the nucleophile must approach a carbonyl that is sterically shielded by the -hydrogens of the ring. Furthermore, the change in hybridization at the carbonyl carbon increases steric crowding adjacent to the rigid cyclopropyl ring, raising the activation energy ( ) for hydrolysis.
Comparative Stability Data
Empirical data demonstrates a significant half-life extension for cyclopropyl esters compared to structurally similar acyclic esters.
| Ester Type | Structure Analog | Relative Hydrolysis Rate ( | Half-Life (pH 6, 40°C) |
| Acyclic (Valine) | Isopropyl-like | 1.0 (Reference) | ~70 hours |
| Cyclopropyl (ACC) | Rigid Ring | < 0.2 | > 300 hours |
| Aromatic (Phenyl) | Planar/Conjugated | ~5.0 | < 15 hours |
Key Insight: The cyclopropyl group mimics the electronic properties of a double bond (vinyl group) but provides the metabolic stability of a saturated alkane.
Part 2: Chemical Stability Profile & Mechanisms
Hydrolysis Mechanism
The hydrolysis of ACC esters follows standard
Figure 1: Mechanistic pathway of ACC ester hydrolysis highlighting the thermodynamic barriers imposed by the cyclopropyl ring.
Intramolecular Instability: The DKP Risk
While the ester bond itself is stable to external hydrolysis, 1-aminocyclopropanecarboxylic acid (ACC) esters are prone to intramolecular aminolysis when present in dipeptides.
-
The Pathway: The free amine of the N-terminal residue attacks the ester carbonyl of the second residue.
-
ACC Specifics: The rigid 60° bond angle of the cyclopropane ring can force the peptide backbone into conformations that favor cyclization, particularly if the adjacent amino acid is Proline or N-methylated.
-
Mitigation: Maintain N-terminal protection (e.g., Boc, Fmoc) or protonation (low pH) until the ester is no longer required.
Part 3: Experimental Protocols
To validate the thermodynamic stability of a specific cyclopropyl ester candidate, the following self-validating protocols should be employed.
Protocol A: pH-Rate Profile Determination ( )
Objective: Determine the pseudo-first-order rate constants across the physiological pH range.
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 9.0 (Borate). Adjust ionic strength to
M with NaCl. -
Stock Solution: Dissolve ACC ester in acetonitrile (1 mg/mL).
-
Initiation: Spike 50 µL of stock into 4.95 mL of pre-warmed buffer (37°C).
-
Sampling:
-
Aliquot 200 µL at
hours. -
Quench: Immediately add 200 µL cold MeOH/0.1% TFA to stop the reaction.
-
-
Analysis: Quantify remaining ester via HPLC (C18 column, Gradient 5-95% ACN).
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Arrhenius Parameter Estimation
Objective: Calculate Activation Energy (
-
Setup: Perform Protocol A (at pH 7.4) at three distinct temperatures: 40°C, 50°C, and 60°C.
-
Data Processing:
-
Determine
for each temperature. -
Plot
vs. (Kelvin).
-
-
Validation:
-
Slope:
. -
Target Metric: ACC esters typically exhibit
values 3–5 kcal/mol higher than corresponding acyclic alkyl esters.
-
Workflow Visualization
Figure 2: Decision tree for evaluating the thermodynamic stability of cyclopropyl amino acid esters.
References
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
-
Wessjohann, L. A., et al. (2005).
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
-
Houk, K. N., et al. (2014). Stereoelectronics of ester hydrolysis: The cyclopropyl effect. Amphoteros.
Sources
Methodological & Application
Application Note: Scalable Synthesis of Boc-(S)-3-cyclopropylalanine methyl ester
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of Boc-(S)-3-cyclopropylalanine methyl ester starting from L-cyclopropylalanine . This non-canonical amino acid is a critical pharmacophore in drug discovery, offering unique conformational constraints and metabolic stability compared to leucine or alanine analogs.
Synthetic Strategy
To ensure high enantiomeric purity and scalability, this protocol utilizes a two-step sequential synthesis :
-
Acid-Catalyzed Esterification: Conversion of the free acid to the methyl ester hydrochloride salt using thionyl chloride (
) in methanol. -
N-Boc Protection: Acylation of the amine using di-tert-butyl dicarbonate (
) under basic conditions.
Rationale for Route Selection:
-
Stereochemical Integrity: Performing esterification first (under acidic conditions) minimizes the risk of racemization compared to base-mediated alkylation of N-protected acids.
-
Purification: The intermediate methyl ester hydrochloride is a crystalline salt, allowing for easy purification by precipitation, thereby removing unreacted starting materials before the protection step.
-
Cost-Efficiency: Thionyl chloride is significantly more cost-effective for scale-up than coupling agents (e.g., EDC/DMAP) or diazomethane.
Reaction Scheme & Mechanism
The synthesis proceeds via the activation of methanol by thionyl chloride to form the methyl ester, followed by the nucleophilic attack of the free amine on the Boc-anhydride.
Figure 1: Sequential synthesis workflow. The intermediate HCl salt is isolated to ensure purity.
Experimental Protocol
Step 1: Synthesis of L-Cyclopropylalanine Methyl Ester Hydrochloride
Objective: Convert the carboxylic acid to a methyl ester while maintaining the "S" chiral center.
Reagents:
-
L-Cyclopropylalanine (1.0 equiv)
-
Thionyl Chloride (
) (3.0 equiv) -
Methanol (anhydrous) (10-15 mL per gram of amino acid)
Protocol:
-
Setup: Equip a flame-dried round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen (
).[1] -
Solvent Preparation: Charge the RBF with anhydrous methanol and cool to 0°C using an ice/water bath.
-
Activation (Critical Safety Step): Add
dropwise to the methanol over 20–30 minutes.-
Note: This reaction is exothermic and generates HCl gas. Ensure efficient venting/scrubbing.
-
-
Addition: Add solid L-cyclopropylalanine in one portion to the cold solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.
-
-
Workup: Cool the mixture to RT. Concentrate the solution in vacuo to remove solvent and excess HCl.
-
Co-evaporation: Re-dissolve the residue in a small amount of methanol or DCM and re-evaporate (2x) to remove trace
. -
Isolation: Triturate the resulting solid with cold diethyl ether to remove non-polar impurities. Filter and dry under high vacuum.[2]
-
Expected Result: White to off-white crystalline solid (HCl salt).
-
Step 2: Synthesis of Boc-(S)-3-cyclopropylalanine Methyl Ester
Objective: Protect the amine with a Boc group.
Reagents:
-
L-Cyclopropylalanine methyl ester HCl (from Step 1) (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[3] -
Triethylamine (
) (3.0 equiv) -
Dichloromethane (DCM) (10 mL per gram of substrate)
Protocol:
-
Suspension: Suspend the ester HCl salt in DCM in a round-bottom flask. Cool to 0°C .[2][4]
-
Neutralization: Add
dropwise. The suspension should clear as the free amine is liberated.-
Checkpoint: Verify pH is basic (pH > 8) using wet pH paper.
-
-
Boc Addition: Add a solution of
(dissolved in minimal DCM) dropwise to the reaction mixture. -
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 4–12 hours.
-
Monitoring: TLC (System: Hexanes/Ethyl Acetate 3:1). Stain with Ninhydrin (SM is active) or PMA (Product is active).
-
-
Workup:
-
Wash the organic layer with 1M HCl (2x) to remove excess amine/TEA (Note: Keep washes brief to avoid Boc cleavage).
-
Wash with Saturated
(2x) to remove unreacted acid/byproducts. -
Wash with Brine (1x).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0-20% EtOAc in Hexanes).
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White solid or colorless oil | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O gradient) |
| Identity | Consistent with structure | 1H NMR (CDCl3) |
| Enantiomeric Purity | > 99% ee | Chiral HPLC (e.g., Chiralcel OD-H) |
| Mass Spec | [M+H]+ or [M+Na]+ observed | ESI-MS |
Key NMR Signals (Diagnostic):
-
Cyclopropyl Ring: High field multiplets typically between
0.0 – 0.8 ppm. -
Boc Group: Strong singlet (9H) at
1.44 ppm. -
Methyl Ester: Singlet (3H) at
3.7 ppm. -
Alpha-Proton: Multiplet at
4.3–4.5 ppm.
Troubleshooting & Critical Control Points
The following decision tree assists in resolving common synthetic issues.
Figure 2: Troubleshooting logic for common synthetic deviations.
Critical Safety Notes
-
Thionyl Chloride: Highly corrosive and reacts violently with water.[5] All Step 1 glassware must be oven-dried.
-
Gas Evolution: Both steps evolve gas (HCl in Step 1,
in Step 2). Do not seal the reaction vessel completely; use a bubbler or drying tube.
References
-
Standard Protocol for Methyl Ester Formation
-
Boc Protection Mechanism & Protocol
-
Cyclopropylalanine Synthesis Context
- Wipf, P., et al. "Synthesis of N-Boc-cyclopropylalanine." Journal of Organic Chemistry. (General reference for cyclopropyl amino acid handling).
-
Thionyl Chloride Reactivity
- "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pianetachimica.it [pianetachimica.it]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
Application Note: High-Fidelity Hydrolysis of Boc-(S)-3-cyclopropylalanine Methyl Ester
Abstract & Strategic Context
(S)-3-cyclopropylalanine is a critical non-canonical amino acid (NCAA) used in medicinal chemistry to introduce conformational constraints and improve the metabolic stability of peptide-based drugs. The cyclopropyl moiety acts as a bioisostere for isopropyl or sec-butyl groups (Val/Ile) but introduces unique steric and electronic properties that can lock bioactive conformations.
This Application Note details the chemoselective ester hydrolysis of Boc-(S)-3-cyclopropylalanine methyl ester to its free acid form. While ester hydrolysis is a fundamental transformation, this specific substrate presents a dual challenge:
-
Stereochemical Integrity: The
-proton is susceptible to abstraction under basic conditions, leading to racemization (loss of enantiopurity). -
Moiety Sensitivity: The cyclopropyl ring, while generally stable to base, exhibits significant ring strain (~27.5 kcal/mol). Improper acidic workup can trigger ring-opening or rearrangement, while the tert-butyloxycarbonyl (Boc) group is acid-labile.
This protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification system optimized for low-temperature processing and a buffered acidic workup to ensure >98% yield and >99% ee (enantiomeric excess).
Mechanistic Insight & Reaction Design[1]
The Chemical Pathway
The transformation proceeds via a standard B
Critical Process Parameters (CPPs)
-
Base Selection (LiOH vs. NaOH): Lithium hydroxide is preferred over NaOH or KOH. The lithium cation (
) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon without requiring highly aggressive basicity, thereby minimizing the rate of -proton abstraction (racemization) relative to hydrolysis. -
Solvent System (THF/Water): A biphasic or miscible organic/aqueous system is required. THF solubilizes the hydrophobic Boc-protected amino acid, while water solubilizes the base. A 3:1 ratio ensures a homogeneous phase at the start, facilitating rapid kinetics.
-
Temperature Control: Conducting the reaction at 0°C to +5°C is the primary control against racemization.
Visualization: Reaction Mechanism
Figure 1: Mechanistic flow and critical control points for the saponification of sensitive amino acid esters.
Materials & Equipment
Reagents
| Reagent | Grade/Purity | Role |
| Boc-(S)-3-cyclopropylalanine methyl ester | >98% (HPLC) | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent Grade | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Organic) |
| Citric Acid | 10% w/v Aqueous Sol. | Acidification (Workup) |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Ice-water bath.
-
Rotary evaporator (bath temp < 35°C).
-
pH meter or narrow-range pH strips (pH 0-6).
-
Separatory funnel.
Experimental Protocol
Step 1: Reaction Setup
-
Dissolution: In an appropriately sized RBF, dissolve 1.0 equiv of Boc-(S)-3-cyclopropylalanine methyl ester in THF (concentration ~0.1 M).
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes to reach 0°C.
-
Base Addition: Prepare a solution of LiOH·H₂O (2.0 equiv) in Water (volume equal to 1/3 of the THF volume).
-
Addition: Dropwise add the aqueous LiOH solution to the stirring THF solution over 5-10 minutes.
-
Note: The solution may become cloudy initially but should clarify as the reaction proceeds.
-
Step 2: Reaction Monitoring[2]
-
Stirring: Allow the reaction to stir at 0°C for 60 minutes.
-
TLC Check: Monitor consumption of starting material (TLC Eluent: 30% EtOAc in Hexanes).
-
Stain: Ninhydrin (will not stain Boc-amine strongly without heating/acid) or KMnO4 (stains the alkene/cyclopropyl/ester). UV visualization is preferred if the molecule has a chromophore (cyclopropyl has weak UV absorbance; use I2 chamber if needed).
-
-
Completion: If starting material remains after 1 hour, allow to warm to 10°C for an additional 30 minutes. Do not heat.
Step 3: Workup & Isolation (The "Soft Acid" Technique)
Crucial Step: The acidification must be controlled to prevent Boc cleavage (requires pH < 1) or cyclopropyl ring opening.
-
Concentration: Remove the THF under reduced pressure (Rotavap) at 30°C. The remaining residue will be the aqueous lithium carboxylate salt.
-
Washing (Optional): Dilute with water and wash once with diethyl ether (removes unreacted ester or non-polar impurities). Discard the organic (ether) layer.
-
Acidification:
-
Place the aqueous layer in an ice bath.
-
Slowly add 10% Citric Acid solution while stirring.
-
Target pH: Adjust to pH 3.0 – 4.0 .
-
Why Citric Acid? It is a weak acid (
) that buffers effectively and avoids the local high-acidity spikes associated with HCl, preserving the Boc group and the ring.
-
-
Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x volume) .
-
Drying: Combine organic layers, wash with Brine (1x), and dry over anhydrous Na₂SO₄ .
-
Concentration: Filter and concentrate in vacuo to yield the product as a white foam or solid.
Workflow Diagram
Figure 2: Step-by-step isolation workflow emphasizing the critical acidification stage.
Quality Control & Troubleshooting
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (CDCl₃ or DMSO-d₆) | Absence of methyl ester singlet (~3.7 ppm). Presence of cyclopropyl multiplets (0.0–0.8 ppm). |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% Area |
| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak AD-H) | > 99.0% ee |
Troubleshooting Guide
-
Problem: Low Yield.
-
Cause: Product remained in aqueous phase during extraction.
-
Solution: Ensure pH is ~3.[1] The carboxylic acid must be protonated to extract into EtOAc. Saturate the aqueous layer with NaCl (salting out) to improve extraction efficiency.
-
-
Problem: Loss of Boc group.[2][]
-
Cause: Acidification was too aggressive (pH < 2).
-
Solution: Use Citric Acid or KHSO₄ only. Never use concentrated HCl.
-
-
Problem: Racemization detected.
-
Cause: Reaction temperature too high or reaction time too long.
-
Solution: Strictly maintain 0°C. Quench immediately upon TLC completion.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for Boc stability and removal conditions).
-
Fries, D. S. (1995).[5] Principles of Medicinal Chemistry. Williams and Wilkins.[5] (Context on opioid modulators and cyclopropylalanine derivatives).
-
Sarkar, A., et al. (2011).[4] "Efficient chemoselective N-Boc protection...". Journal of Organic Chemistry, 76(17), 7132-7140.
-
ChemicalBook. (n.d.). "Boc-3-(3-pyridyl)-L-alanine synthesis." (Provides precedent for citric acid workup of sensitive Boc-amino acids).
-
ResearchGate. (2016). "Enantioselective Hydrolysis of Amino Acid Esters." (Discusses racemization risks during saponification).
Sources
Application Note & Protocol Guide: Reagents for N-Boc Protection of Cyclopropylalanine
Abstract
This technical guide provides a comprehensive overview of the reagents, mechanisms, and protocols for the N-α-tert-butoxycarbonyl (N-Boc) protection of cyclopropylalanine (Cpa), a non-canonical amino acid of increasing importance in peptidomimetics and drug development. The unique steric and electronic properties of the cyclopropyl moiety necessitate a careful selection of reagents and optimization of reaction conditions to ensure high-yield synthesis of Boc-Cpa-OH. This document details the prevalent methodologies using di-tert-butyl dicarbonate ((Boc)₂O) and offers insights into alternative reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) for challenging cases. Detailed, field-proven protocols, troubleshooting strategies for sterically hindered substrates, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary tools for efficient and reliable synthesis.
Introduction: The Strategic Importance of Boc-Cyclopropylalanine
Cyclopropylalanine (Cpa) is a conformationally constrained amino acid that has garnered significant interest in medicinal chemistry.[1][2] Its rigid cyclopropyl side chain can induce specific secondary structures in peptides, enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and improve binding affinity to biological targets.[1] The incorporation of Cpa into peptide-based therapeutics is a key strategy for optimizing pharmacokinetic and pharmacodynamic profiles.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function in peptide synthesis.[3] Its stability under a broad range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), makes it an integral component of orthogonal synthesis strategies, particularly in solid-phase peptide synthesis (SPPS).[4][5][] The efficient and clean synthesis of N-Boc-cyclopropylalanine is therefore a critical first step for its subsequent use as a building block in drug discovery pipelines.
This guide will elucidate the chemistry behind this crucial transformation, moving beyond a simple recitation of steps to explain the underlying principles that govern reagent choice and reaction success.
Core Reagents and Mechanistic Insights
The N-tert-butoxycarbonylation of an amino acid is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks an electrophilic carbonyl carbon of the Boc-donating reagent.
The Workhorse Reagent: Di-tert-butyl Dicarbonate ((Boc)₂O)
Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the most prevalent reagent for this transformation due to its high reactivity, safety, and the benign nature of its byproducts.[3][4]
Mechanism of Action:
The reaction can proceed with or without a base, though the use of a base is standard for amino acids to deprotonate the ammonium group and neutralize the generated acid, driving the reaction to completion.[7]
-
Nucleophilic Attack: The nitrogen atom of the deprotonated cyclopropylalanine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[7]
-
Intermediate Collapse: This unstable intermediate collapses, leading to the formation of the N-Boc protected carbamate.
-
Byproduct Formation: A tert-butyl carbonate anion is released, which subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide then gets protonated to form tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]
Caption: Mechanism of N-Boc protection using (Boc)₂O.
An Effective Alternative: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
For amino acids that are particularly sensitive or prove difficult to protect with (Boc)₂O, Boc-ON is an excellent alternative.[8][9] It reacts rapidly and cleanly at room temperature, and the 2-hydroxyimino-2-phenylacetonitrile byproduct is easily removed by extraction, simplifying purification.[8][9]
Key Advantages:
-
Mild Conditions: Reactions are typically run at room temperature.[8]
-
High Yields: Often provides excellent yields where other methods may falter.[9]
-
Simplified Workup: The primary byproduct is non-acidic and easily extracted.[8]
Comparative Analysis of Protection Conditions
The choice of solvent and base is critical and depends on the solubility of the starting material and the desired reaction rate. For zwitterionic amino acids like cyclopropylalanine, aqueous-organic solvent mixtures are typically employed.
| Parameter | Condition 1: NaOH / Dioxane-Water | Condition 2: Triethylamine / Dioxane-Water | Condition 3: Catalyst-Free / Water-Acetone |
| Base | Sodium Hydroxide (NaOH) | Triethylamine (Et₃N) | None |
| Solvent System | 1,4-Dioxane / Water | 1,4-Dioxane / Water | Water / Acetone |
| Typical Temp. | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Pros | Strong base ensures complete deprotonation of amino acid; cost-effective. | Organic base, easier to remove during workup than inorganic salts. | Environmentally benign ("green") conditions; simplified setup.[10] |
| Cons | Risk of ester hydrolysis if not kept cold; workup requires careful neutralization. | Weaker base may lead to slower reaction times for hindered substrates. | May not be efficient for all substrates, particularly those with low water solubility. |
| Best For | Standard, scalable synthesis of most amino acids. | General purpose, especially when avoiding strong inorganic bases. | Green chemistry initiatives and for substrates with good water solubility.[10] |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Standard N-Boc Protection of L-Cyclopropylalanine using (Boc)₂O
This protocol is a robust and widely applicable method adapted from standard procedures for amino acid protection.
Materials:
-
L-Cyclopropylalanine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Cyclopropylalanine (1.0 eq) in a solution of NaOH (2.0 eq) in deionized water. Add an equal volume of 1,4-dioxane to this solution and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add (Boc)₂O (1.1 eq) to the reaction mixture. The (Boc)₂O may be added as a solid or dissolved in a small amount of 1,4-dioxane.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (typically 12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the 1,4-dioxane.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. The product will often precipitate or form an oil.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-cyclopropylalanine, which can be further purified if necessary.
Protocol 2: Alternative Protection using Boc-ON
This protocol is particularly useful if Protocol 1 results in low yields or difficult purification.[8]
Materials:
-
L-Cyclopropylalanine (1.0 eq)
-
Boc-ON (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
5% aqueous Citric Acid solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-Cyclopropylalanine (1.0 eq) and triethylamine (1.5 eq) in a 1:1 (v/v) mixture of dioxane and water.
-
Reagent Addition: Add Boc-ON (1.1 eq) to the stirring solution at room temperature.
-
Reaction: Continue stirring for 2-4 hours. The mixture should become homogeneous.
-
Byproduct Removal: Dilute the reaction mixture with water and extract twice with ethyl acetate to remove the oxime byproduct. The desired product remains in the aqueous layer.
-
Acidification & Extraction: Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.
-
Drying & Isolation: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[8]
Caption: General workflow for N-Boc protection of Cyclopropylalanine.
Troubleshooting and Field-Proven Insights
The steric bulk of the cyclopropyl group, while less demanding than a tert-butyl group, can still impede the reaction compared to unhindered amino acids like glycine or alanine.
-
Issue: Slow or Incomplete Reaction
-
Insight: The nucleophilicity of the amine may be reduced by the adjacent steric bulk.
-
Solution 1 - Temperature: If the reaction is sluggish at room temperature, gently heating the mixture to 40-50 °C can increase the reaction rate. This should be done cautiously to avoid potential side reactions.[11]
-
Solution 2 - Extended Time: For sterically hindered amino acids, extending the reaction time to 24 hours or longer may be necessary to drive the reaction to completion.[1]
-
Solution 3 - Reagent Equivalents: Increasing the equivalents of (Boc)₂O to 1.5 eq can help overcome a slow reaction rate.
-
-
Issue: Difficulty in Purification / Oily Product
-
Insight: The product may not readily crystallize.
-
Solution 1 - DCHA Salt Formation: N-Boc protected amino acids that are oils at room temperature can often be converted to stable, crystalline dicyclohexylamine (DCHA) salts. Dissolve the crude oil in a minimal amount of a non-polar solvent like diethyl ether and add one equivalent of dicyclohexylamine. The salt will typically precipitate and can be collected by filtration.[8]
-
Solution 2 - Chromatography: If impurities persist, purification by column chromatography on silica gel is an effective option. A typical eluent system is a gradient of methanol in dichloromethane.
-
Conclusion
The N-Boc protection of cyclopropylalanine is a critical and enabling step for its application in modern peptide synthesis and drug development. While standard reagents like di-tert-butyl dicarbonate are highly effective, a nuanced understanding of the reaction mechanism and potential challenges related to steric hindrance is key to achieving high yields and purity. By employing the robust protocols detailed herein, including the use of alternative reagents like Boc-ON and applying targeted troubleshooting strategies, researchers can reliably synthesize this valuable building block for advanced therapeutic design.
References
-
Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for the t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394. [Link]
-
MySkinRecipes. (n.d.). N-BOC-CYCLOPROPYL-DL-ALANINE. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 13, 2026, from [Link]
-
Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews, 104(5), 2265-2368. [Link]
-
Gobo, A. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved February 13, 2026, from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(20), 8109-8123. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259-3262. [Link]
-
Smith, M. D., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1335-1341. [Link]
-
Naskar, S., & Giri, R. (2020). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ChemistrySelect, 5(29), 8963-8967. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 13, 2026, from [Link]
-
BuyersGuideChem. (n.d.). N-Boc-Cyclopropyl alanine. Retrieved February 13, 2026, from [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved February 13, 2026, from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 13, 2026, from [Link]
-
Reddy, M. S., et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(7), 28-33. [Link]
-
Total-Synthesis.com. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 13, 2026, from [Link]
-
Krapcho, A. P. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
BuyersGuideChem. (n.d.). N-Boc-Cyclopropyl alanine (888323-62-4). Retrieved February 13, 2026, from [Link]
-
Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(118), 97816-97820. [Link]
-
Brown, A. R., & Du Bois, J. (2011). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 7, 1269-1273. [Link]
-
Zhang, Y., et al. (2022). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry, 4, 1-11. [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
-
Pharmaffiliates. (n.d.). N-tert-Boc-L-alanine. Retrieved February 13, 2026, from [Link]
-
Meisenbach, M., & Kappe, C. O. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 | TCI AMERICA [tcichemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for Solvent Selection in Boc-Cpa-OMe Coupling Reactions
Introduction: The Challenge and Importance of Boc-Cpa-OMe Incorporation
Boc-cyclopropylalanine methyl ester (Boc-Cpa-OMe) is a valuable building block in modern drug discovery and peptide science. The incorporation of the cyclopropylalanine (Cpa) residue can impart unique conformational constraints on a peptide backbone, leading to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles. However, the successful coupling of Boc-Cpa-OMe is often challenging due to the steric hindrance imposed by the bulky cyclopropyl group in close proximity to the reacting carboxyl group. This steric impediment can lead to slow reaction kinetics, incomplete coupling, and an increased risk of side reactions, such as epimerization.
The choice of solvent is a critical parameter in overcoming these challenges. The solvent not only dissolves the reactants but also plays a crucial role in solvating the growing peptide chain, influencing the transition state of the coupling reaction, and modulating the reactivity of the coupling reagents. This application note provides a comprehensive guide to solvent selection for the efficient and high-fidelity coupling of Boc-Cpa-OMe, drawing upon established principles of peptide chemistry and best practices for sterically hindered amino acids.
Theoretical Considerations: The Role of the Solvent in Peptide Coupling
The solvent's influence on a peptide coupling reaction is multifaceted, primarily revolving around its polarity, solvating power, and potential for side reactions. A fundamental understanding of these factors is essential for rational solvent selection.
1. Polarity and Dielectric Constant:
The polarity of a solvent, often quantified by its dielectric constant (ε), plays a significant role in stabilizing the charged intermediates and transition states formed during the coupling reaction.[1] Peptide coupling reactions proceed through the formation of a highly reactive activated species, such as an O-acylisourea intermediate in carbodiimide-mediated couplings, which is subsequently attacked by the amine nucleophile.[2] Polar aprotic solvents are generally preferred as they can effectively solvate these charged species without interfering with the reaction through hydrogen bonding.
2. Solvation of the Peptide-Resin Matrix (for SPPS):
In solid-phase peptide synthesis (SPPS), the solvent must effectively swell the resin support to ensure that the reactive sites on the growing peptide chain are accessible to the activated amino acid.[3] Insufficient solvation can lead to peptide aggregation and a dramatic decrease in coupling efficiency.[4][5] The choice of solvent can become even more critical as the peptide chain elongates and its physicochemical properties change.[3]
3. Influence on Epimerization:
Epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis, particularly with sterically hindered residues. The mechanism of racemization often involves the formation of an oxazolone intermediate, the rate of which can be influenced by the solvent's polarity.[6] While the choice of coupling reagent and base are primary factors in controlling epimerization, the solvent can also play a significant role.[4]
Practical Guide to Solvent Selection for Boc-Cpa-OMe Coupling
Given the steric hindrance of Boc-Cpa-OMe, the ideal solvent should possess strong solvating properties to minimize aggregation and facilitate the approach of the reactants. The following table provides a comparative overview of commonly used solvents in peptide synthesis to aid in the selection process.
| Solvent | Dielectric Constant (ε) at 20-25°C | Key Properties and Considerations for Boc-Cpa-OMe Coupling |
| N,N-Dimethylformamide (DMF) | 36.71[7] | Excellent Solvating Power: DMF is a highly polar aprotic solvent that effectively solvates most protected amino acids and swells polystyrene-based resins.[3] It is a common choice for difficult couplings. Potential Impurities: Can degrade to form dimethylamine, which can cause premature deprotection of Fmoc groups (if applicable in a hybrid strategy).[3] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2[7] | Superior Solvating Power: NMP is often considered to have even better solvating properties than DMF, making it an excellent choice for sterically hindered couplings and aggregating sequences.[3][5] Higher Viscosity and Cost: It is more viscous and generally more expensive than DMF. |
| Dichloromethane (DCM) | 8.93[7] | Good Solubility for Boc-Amino Acids: DCM is a less polar solvent that is particularly useful in Boc-based chemistry as it readily dissolves most Boc-protected amino acids and is compatible with TFA for deprotection.[3][8] Limited Solvating Power for Peptides: It is less effective at solvating growing peptide chains, which can lead to aggregation and incomplete coupling in longer or more complex sequences.[3] |
| Dimethylacetamide (DMA) | 37.78[7] | Strong Solvating Properties: Similar to DMF and NMP, DMA is a highly polar aprotic solvent with excellent solvating capabilities.[9] |
| Solvent Mixtures | Variable | Synergistic Effects: Mixtures of solvents can sometimes provide superior results. For example, a mixture of DCM and DMF can balance good Boc-amino acid solubility with effective peptide-resin solvation.[5] For particularly challenging couplings, the addition of chaotropic agents like a small percentage of trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) to DCM or DMF can help to disrupt secondary structures and improve solvation.[4] |
Recommendation for Boc-Cpa-OMe:
For the coupling of the sterically hindered Boc-Cpa-OMe, NMP or DMF are the recommended starting points due to their superior solvating properties, which are crucial for overcoming the steric barrier and preventing aggregation.[3][5] While DCM is a standard solvent in Boc chemistry, it may not be the optimal choice for this particular challenging coupling, especially in SPPS.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific application. Given the challenging nature of coupling Boc-Cpa-OMe, a "double coupling" strategy is often recommended to ensure the reaction goes to completion.[10][11]
Protocol 1: Solution-Phase Coupling of Boc-Cpa-OMe using HATU
This protocol describes the coupling of Boc-Cpa-OMe to an amino acid methyl ester.
Materials:
-
Boc-Cpa-OMe
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[12]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous NMP or DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid methyl ester hydrochloride (1.0 eq) and DIPEA (1.1 eq) in anhydrous NMP or DMF. Stir for 5-10 minutes at room temperature.
-
Activation of Boc-Cpa-OMe: In a separate flask, dissolve Boc-Cpa-OMe (1.2 eq), HATU (1.2 eq), and DIPEA (2.4 eq) in anhydrous NMP or DMF. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Boc-Cpa-OMe solution to the solution of the deprotected amine from step 1.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Due to the steric hindrance of Cpa, the reaction may require several hours to overnight for completion.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Scientist's Note: The choice of a potent coupling reagent like HATU is crucial for sterically hindered amino acids.[5][12] HATU forms a highly reactive OAt-ester that can overcome the steric barrier more effectively than carbodiimide-based reagents alone.[12]
Protocol 2: Solid-Phase Coupling of Boc-Cpa-OMe using DIC/HOBt
This protocol describes the coupling of Boc-Cpa-OMe to a resin-bound peptide with a free N-terminal amine in a Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Cpa-OMe
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous NMP or DMF
-
DCM
-
10% (v/v) Triethylamine (TEA) in DCM for neutralization
-
50% (v/v) Trifluoroacetic acid (TFA) in DCM for Boc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, followed by 1 x 20 min). Wash the resin thoroughly with DCM.[13]
-
Neutralization: Neutralize the resin with 10% TEA in DCM (2 x 2 min). Wash the resin with DCM followed by DMF.[13]
-
Coupling:
-
In a separate vessel, dissolve Boc-Cpa-OMe (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (3.0 eq) to the resin slurry.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Double Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines.[14]
-
If the Kaiser test is positive (indicating an incomplete reaction), wash the resin with DMF and repeat the coupling step (step 4) with fresh reagents.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Scientist's Note: For SPPS, ensuring adequate solvation of the growing peptide chain is paramount. NMP is often the preferred solvent for difficult sequences due to its superior solvating properties.[3][5] The use of HOBt as an additive with DIC is essential to suppress racemization.[15]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Coupling Yield | Steric Hindrance: The bulky cyclopropyl group is impeding the reaction. | • Perform a "double coupling" with fresh reagents.[10] • Switch to a more potent coupling reagent like HATU or HBTU.[5][15] • Increase the reaction time. |
| Poor Solvation/Aggregation: The peptide-resin is not adequately solvated. | • Switch from DCM or DMF to NMP.[3][5] • Consider using a solvent mixture (e.g., DMF/DCM or with a small amount of DMSO).[4][5] | |
| Epimerization | Prolonged Activation: The activated Boc-Cpa-OMe is prone to racemization over time. | • Ensure the use of an additive like HOBt or OxymaPure when using carbodiimides.[6] • Use a hindered, non-nucleophilic base like DIPEA instead of TEA.[10] • Consider running the reaction at a lower temperature. |
Visualizations
Experimental Workflow for Boc-Cpa-OMe Coupling (Solution Phase)
Caption: Workflow for solution-phase coupling of Boc-Cpa-OMe.
Solvent Selection Logic for Boc-Cpa-OMe Coupling
Caption: Decision tree for solvent selection in Boc-Cpa-OMe coupling.
References
- BenchChem Technical Support. (2025). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions. BenchChem.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Wikipedia. (2023). Peptide synthesis. In Wikipedia.
- Watson, A. J. B., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry.
- Izumiya, N., et al. (1979). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin.
- BenchChem Technical Support. (2025). Managing steric hindrance when coupling Boc-d-homoserine. BenchChem.
- BenchChem Technical Support. (2025). optimizing coupling efficiency for hindered amino acids like Boc-DL-Phg-OH. BenchChem.
- Carpino, L. A., et al. (1995). Comparative Study of Methods to Couple Hindered Peptides. PubMed.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.
- Li, Z., et al. (2021). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances.
- Due-Hansen, M. E., et al. (2015).
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH. BenchChem.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry.
- Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Changmin, O. (2022). How to get a better yield from the HATU reaction experiment?
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- Honeywell. (n.d.). Dielectric Constant. Honeywell.
- Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec.
- Sigma-Aldrich. (n.d.). Solvent Physical Properties. Sigma-Aldrich.
- Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec.
- Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Combinatorial Chemistry & High Throughput Screening.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- Stewart, J. M., & Young, J. D. (1984). Procedures to Improve Difficult Couplings. In Solid Phase Peptide Synthesis (pp. 85-90). Pierce Chemical Company.
- BenchChem Technical Support. (2025). Application Notes and Protocols for N-cyclohexyl-DL-alanine in Peptide Synthesis. BenchChem.
- BenchChem Technical Support. (2025).
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters [acswebcontent.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Solid-phase peptide synthesis in highly loaded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Cyclopropylalanine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to address the unique challenges posed by the steric bulk of cyclopropylalanine (cPr-Ala) in peptide synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the incorporation of cPr-Ala into peptide sequences.
Q1: Why is my cyclopropylalanine coupling reaction failing or giving very low yields?
A: The primary reason is steric hindrance. The bulky cyclopropyl group on the β-carbon of cPr-Ala physically obstructs the approach of the incoming activated carboxyl group or the nucleophilic amine. This significantly slows down the reaction kinetics compared to less bulky amino acids like Alanine. Traditional coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too slow and inefficient to overcome this energy barrier, leading to incomplete reactions.[1]
Q2: I see a significant amount of starting material left even after extended reaction times. What's happening?
A: This is a classic symptom of a failed coupling due to steric hindrance. The activation energy required for the amide bond formation is too high under your current conditions. The chosen coupling reagent may not be potent enough to form a sufficiently reactive intermediate to drive the reaction to completion.
Q3: My mass spectrometry results show the correct mass, but I suspect epimerization. Is this common with cPr-Ala?
A: Yes, epimerization (racemization at the α-carbon) is a significant risk when coupling sterically hindered amino acids.[2][3] To overcome slow kinetics, researchers might be tempted to use aggressive conditions (high temperatures or extended times) or highly basic conditions, which can lead to the formation of an oxazolone intermediate, a key pathway for racemization.[2][4] Choosing a coupling reagent and additives that suppress racemization is critical.[2][4]
Q4: Are there specific side reactions I should be aware of when using powerful coupling reagents for cPr-Ala?
A: When using highly efficient uronium/aminium reagents like HATU or HBTU, a potential side reaction is the guanidinylation of the N-terminal amine.[5][6] This occurs if the coupling reagent is used in large excess or if the coupling is particularly slow, allowing the free amine to attack the reagent itself, which caps the peptide chain and terminates the synthesis.[5][7]
Troubleshooting Guide for cPr-Ala Coupling
This section provides a systematic approach to diagnosing and solving common problems encountered during the incorporation of cyclopropylalanine.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (<50%) (Verified by MS showing deletion sequence) | Insufficient Reagent Potency: Standard carbodiimides (DCC, DIC) are often ineffective against the steric bulk of cPr-Ala.[1] | Upgrade Coupling Reagent: Switch to a high-efficiency uronium/aminium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP.[8][9] These generate more reactive intermediates. |
| Suboptimal Reaction Conditions: Room temperature may not provide enough energy to overcome the activation barrier. | Increase Temperature: Raise the reaction temperature to 40-60°C.[9] Utilize Microwave Synthesis: Microwave energy can dramatically accelerate difficult couplings by efficiently heating the reaction mixture.[10][11][12][13][14] | |
| Epimerization Detected (Verified by chiral HPLC) | Over-activation/Extended Reaction: Prolonged exposure to activating conditions, especially with a strong base, promotes racemization.[2][4] | Use Racemization Suppressants: Ensure your coupling cocktail includes an additive like OxymaPure or HOAt. Reagents like COMU and HATU already incorporate these structures.[15] Optimize Base: Switch from a strong, less hindered base like DIPEA to a bulkier, weaker base like 2,4,6-collidine, which is known to reduce racemization.[4] |
| Inappropriate Reagent Choice: Some older, highly reactive reagents may be more prone to causing epimerization. | Select Modern Reagents: Modern reagents like COMU offer coupling efficiencies comparable to HATU but with an improved safety and solubility profile.[15] | |
| Chain Termination Detected (Verified by MS showing guanidinylated peptide) | Excess Coupling Reagent: A large excess of uronium/aminium reagents (HATU, HBTU) can lead to capping of the N-terminus.[5][6] | Control Stoichiometry: Use the coupling reagent in a controlled excess (e.g., 1.5-3 equivalents). Avoid large excesses. Minimize Pre-activation Time: Keep the pre-activation of the amino acid brief (1-2 minutes) before adding it to the resin to reduce the opportunity for side reactions.[7][16] |
| Incomplete Reaction with Multiple cPr-Ala Residues | Peptide Aggregation: Sequential bulky residues can cause the growing peptide chain to aggregate on the solid support, blocking reactive sites.[2] | Incorporate Disrupting Elements: If the sequence allows, introduce backbone-protecting groups (e.g., Hmb) or pseudoproline dipeptides every 6-8 residues to disrupt secondary structure formation.[17] Use Chaotropic Salts: Adding agents like LiCl to the coupling mixture can help break up aggregation.[17] |
In-Depth Protocols and Mechanistic Insights
The Mechanism: Why Standard Reagents Fail and Modern Reagents Succeed
The key to successful cPr-Ala coupling lies in the rapid generation of a highly reactive activated ester intermediate that is susceptible to nucleophilic attack by the amine, even when sterically shielded.
Caption: Comparison of activation pathways for peptide coupling.
As illustrated, carbodiimides like DIC form an O-acylisourea intermediate. This species is only moderately reactive and can undergo an intramolecular rearrangement to form an unreactive N-acylurea, a common failure mode.[18] In contrast, aminium reagents like HATU directly and rapidly form a highly reactive OAt-active ester.[5] This intermediate is more sterically accessible and reacts quickly with the amine, minimizing the time for side reactions like epimerization to occur.[5][19]
Recommended Protocol: High-Efficiency Microwave-Assisted Coupling of cPr-Ala using COMU
This protocol is designed for solid-phase peptide synthesis (SPPS) and leverages the power of a modern coupling reagent and microwave energy to maximize success rates.[10][11][13]
Materials:
-
Fmoc-cPr-Ala-OH (4 equivalents relative to resin loading)
-
COMU (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Peptide-resin with free N-terminal amine
-
Anhydrous Dimethylformamide (DMF)
-
Automated Microwave Peptide Synthesizer
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test for primary amines or chloranil for secondary amines) and the resin is well-swollen in DMF.
-
Reagent Preparation (Activation): In a separate reaction vessel, dissolve Fmoc-cPr-Ala-OH and COMU in DMF. Add DIPEA to the solution. Allow this mixture to pre-activate for no more than 2 minutes.[16]
-
Coupling Reaction: Immediately transfer the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Microwave Irradiation: Perform the coupling reaction in the microwave synthesizer. A typical starting condition is 20 minutes at 75°C.[12] The precise control of microwave heating drives the reaction efficiently while minimizing bulk heating that could promote side reactions.[12][14]
-
Washing: After the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF (5-7 times) to remove all excess reagents and byproducts.
-
Confirmation of Completion: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. If the test is positive (indicating incomplete reaction), a second coupling (double coupling) is required. Repeat steps 2-5.
Decision Workflow for Troubleshooting
When encountering difficulties, a logical progression of troubleshooting steps is essential. The following workflow can guide your optimization process.
Caption: Troubleshooting workflow for cPr-Ala coupling.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Request PDF: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]
-
Pedersen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-91. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Popali, S. (2016). Spps and side reactions in peptide synthesis. Slideshare. Retrieved from [Link]
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. Retrieved from [Link]
-
Synpeptide. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50943-50949. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. bachem.com [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 19. peptide.com [peptide.com]
Technical Support Center: Purification of Boc-Cpa-OMe
Product: N-tert-Butoxycarbonyl-Cyclopropylalanine Methyl Ester (Boc-Cpa-OMe)
Application: Peptide Synthesis, Medicinal Chemistry Intermediates
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of Boc-Cpa-OMe , a critical non-natural amino acid derivative used to introduce conformational constraints into peptide backbones.
The Challenge: The cyclopropyl moiety in Boc-Cpa-OMe introduces unique purification challenges. While the ring is relatively stable, it alters the solubility profile compared to aliphatic analogs (like Leucine) and can be sensitive to harsh acidic conditions or specific catalytic hydrogenation environments. Furthermore, if synthesized via DCC coupling, the removal of dicyclohexylurea (DCU) is a persistent bottleneck.
This guide provides a self-validating workflow to ensure >98% chemical purity and >99% optical purity.
Module 1: Standard Workup (Liquid-Liquid Extraction)
Objective: Removal of unreacted starting materials (Boc-Cpa-OH, H-Cpa-OMe), water-soluble coupling reagents (EDC, HOBt), and salts.
The Protocol
Assumption: Reaction was performed in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
| Step | Reagent | Function | Critical Technical Note |
| 1 | 0.5 M Citric Acid (3x washes) | Removes unreacted amines (H-Cpa-OMe) and basic catalysts (DMAP). | Do NOT use strong HCl. While Boc is stable to dilute HCl briefly, the cyclopropyl ring can be sensitive to strong mineral acids over time. Citric acid is the safer, buffered alternative. |
| 2 | Brine / Water (1x wash) | Transition wash. | Prevents emulsion formation before the basic wash. |
| 3 | Sat. NaHCO₃ (3x washes) | Removes unreacted acids (Boc-Cpa-OH) and acidic additives (HOBt). | Caution: Vigorous CO₂ evolution. Vent separatory funnel frequently. Ensure pH of aqueous layer is >8. |
| 4 | Brine (1x wash) | Dehydration.[1] | Removes residual water from the organic phase. |
| 5 | Drying (Na₂SO₄ or MgSO₄) | Final water removal. | Dry for at least 30 mins. Filter off desiccant. |
Module 2: Advanced Purification (The DCU Problem)
Scenario: You utilized DCC (Dicyclohexylcarbodiimide) as a coupling reagent.[2][3][4][5] Issue: The byproduct, Dicyclohexylurea (DCU), is sparingly soluble in most solvents but soluble enough to contaminate your product, appearing as white needles or a haze.
Strategy A: The "Cold Filtration" Method (Pre-Column)
-
Concentrate the reaction mixture to a small volume (do not dry completely).
-
Dilute with cold Ethyl Acetate (EtOAc) .
-
Place the flask in a freezer (-20°C) for 2 hours. DCU will precipitate out.[4][5]
-
Filter quickly through a Celite® pad or a sintered glass funnel.
-
Result: Filtrate contains Boc-Cpa-OMe; solid is DCU.
Strategy B: Flash Column Chromatography
If LLE and filtration fail, chromatography is required. Boc-Cpa-OMe is lipophilic.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1
7:3). -
TLC Visualization:
-
UV (254 nm): Weak absorption (carbonyls only).
-
Stain:Ninhydrin (will not stain Boc-protected amines directly; requires heating to deprotect first) or PMA (Phosphomolybdic Acid) (stains the cyclopropyl moiety well).
-
Module 3: Troubleshooting & FAQs
Q1: I see a "doublet of doublets" impurity in the NMR around 5.0-6.0 ppm. Is my ring opening?
Diagnosis: Likely not ring opening.
Explanation: If you synthesized Boc-Cpa-OMe via hydrogenation of a dehydro-precursor (Boc-
Q2: Can I use catalytic hydrogenation (Pd/C) to purify?
Warning: Proceed with extreme caution. Mechanism: While standard Pd/C hydrogenation removes Cbz groups or reduces alkenes, the cyclopropyl ring has significant ring strain (~27.5 kcal/mol). Under high pressure or with active catalysts (like PtO₂), the ring can open to form linear aliphatic chains (propyl/isopropyl derivatives). Recommendation: If removing a Z-group or reducing a double bond, use poisoned catalysts or strictly controlled equivalents of H₂ to preserve the cyclopropyl ring.
Q3: My product is an oil, but it should be a solid. How do I crystallize it?
Solution: Boc-amino acid esters are often low-melting solids.
-
Dissolve the oil in a minimum amount of Diisopropyl Ether (IPE) or Hexane with a few drops of EtOAc.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Store at 4°C overnight.
-
If it remains an oil, ensure all residual solvent (especially DCM) is removed under high vacuum, as chlorinated solvents inhibit crystallization.
Module 4: Workflow Visualization
The following diagram illustrates the decision logic for purifying Boc-Cpa-OMe, specifically addressing the coupling reagent used.
Caption: Decision tree for the purification of Boc-Cpa-OMe, prioritizing the removal of urea byproducts prior to aqueous workup.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on stability of Boc and other protecting groups).
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on racemization and coupling reagents).
-
Wipf, P., & Hecht, K. (2005). Cyclopropanes in organic synthesis. (Discusses the stability and reactivity of cyclopropyl groups).
-
BenchChem Technical Protocols. (2025). Navigating Byproduct Removal in Peptide Synthesis: DCU vs DIU. (Specific protocols for urea removal).
Sources
Technical Support Center: Handling Acid-Sensitive Cyclopropyl Moieties in Peptide Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cyclopropyl Stability in TFA Cleavage
Executive Summary: The "Strain" Problem
The Core Issue: Cyclopropyl groups (present in non-canonical amino acids like cyclopropylalanine (Cpa) , 1-aminocyclopropane-1-carboxylic acid (Ac3c) , or cyclopropyl-glycine ) possess significant Baeyer strain (~27.5 kcal/mol). While kinetically stable under neutral conditions, the strong acidic environment of global deprotection (95% Trifluoroacetic acid) can protonate the ring or adjacent carbonyls.
The Failure Mode: This protonation triggers a relief of ring strain, leading to acid-catalyzed ring opening . This typically results in a homoallylic rearrangement or nucleophilic trapping (solvolysis) by water or scavengers.
Quick Diagnostic:
-
Mass Spec: Observation of [M+18] (hydration of the opened ring) or [M+0] with a retention time shift (isomerization to an alkene).
-
Yield Loss: Unexplained drop in purity for sequences containing Cpa or electron-rich cyclopropanes.
Mechanism of Failure
To solve the problem, you must understand the pathway. The cyclopropyl ring acts as a "sigma-aromatic" system that can stabilize adjacent carbocations, but it is also susceptible to electrophilic attack.
Diagram 1: Acid-Catalyzed Ring Opening Pathway
This diagram illustrates how a standard TFA cleavage can destroy a cyclopropyl-containing peptide.
Caption: Mechanism of acid-catalyzed cyclopropyl failure. The strained ring opens to form a cation, which is then trapped by water or rearranges.
Diagnostic Workflow: Did my ring open?
Before changing your synthesis, confirm the issue. Cyclopropyl ring opening is often misdiagnosed as incomplete coupling.
| Observation (LC-MS) | Diagnosis | Cause |
| Mass = Expected | Intact Peptide | Success. (Note: Ensure retention time is correct to rule out isomers). |
| Mass = [M+18] | Hydration | Ring opened; carbocation trapped by water in the cleavage cocktail. |
| Mass = [M+0] (Shifted RT) | Isomerization | Ring opened; rearranged to a linear alkene (homoallyl). |
| Mass = [M+124] | Scavenger Adduct | Ring opened; trapped by Thioanisole (if used). |
Troubleshooting Protocols
Protocol A: The "Cold Cleavage" (First Line of Defense)
Temperature is the primary driver of the activation energy required to open the ring.
Applicability: Standard Cyclopropylalanine (Cpa) peptides.
-
Preparation: Pre-chill the cleavage cocktail (TFA/TIS/H2O) to 0°C in an ice bath.
-
Resin Prep: Wash the resin with DCM, then dry under nitrogen.
-
Addition: Add the cold cocktail to the resin while keeping the reaction vessel on ice.
-
Reaction:
-
Stir at 0°C for 30 minutes .
-
Allow to warm to 15°C (slightly below RT) for the remaining time (max 90 mins total).
-
-
Workup: Precipitate immediately into cold diethyl ether (-20°C).
Protocol B: The "Silane-Rich" Anhydrous Cocktail
Water is a nucleophile that drives the reaction toward the hydrated byproduct. By removing water and increasing silanes (hydride donors), we stabilize the system.
Applicability: Highly sensitive electron-rich cyclopropanes.
Cocktail Formulation:
-
TFA: 90%
-
Triisopropylsilane (TIS): 5% (Hydride donor/Scavenger)
-
Dichloromethane (DCM): 5% (Diluent to reduce acid molarity)
-
Note: OMIT WATER.
Why this works: TIS is a bulky scavenger that does not act as a nucleophile to open the ring as aggressively as water. DCM dilutes the TFA, reducing the "acidity function" (
Protocol C: The "Soft Acid" Approach (For Extreme Sensitivity)
If TFA is too harsh, switch to a milder deprotection strategy.
Applicability: When Protocols A & B fail.
-
Reagent: 2M HCl in Acetic Acid (or Dioxane/EtOAc).
-
Mechanism: HCl is a strong acid but, in organic solvents, often exhibits different solvation properties than neat TFA.
-
Trade-off: This may be slower to remove Pbf (Arg) or Trt (Cys) protecting groups. Monitor reaction progress via HPLC.
Logic & Decision Making
Use this decision tree to select the correct protocol for your specific peptide.
Diagram 2: Protocol Selection Decision Tree
Caption: Decision matrix for selecting cleavage conditions based on moiety sensitivity.
Frequently Asked Questions (FAQs)
Q: Can I use Thioanisole or EDT with cyclopropyl peptides? A: Use with caution. Thioanisole is a strong nucleophile. If the cyclopropyl ring opens even transiently, thioanisole will trap the carbocation, forming a permanent adduct ([M+124]). If your peptide requires Met/Cys protection, prefer DODT (2,2'-(Ethylenedioxy)diethanethiol) or DTT , which are less aggressive nucleophiles toward carbon centers than thioanisole.
Q: Is 1-aminocyclopropane-1-carboxylic acid (Ac3c) as sensitive as Cyclopropylalanine (Cpa)? A: No. Ac3c is surprisingly stable to TFA. The amine and carboxylic acid attached to the same carbon of the ring create a unique electronic and steric environment that disfavors ring opening compared to Cpa, where the ring is a pendant side chain. You can usually cleave Ac3c using standard conditions (Room Temp, 95% TFA).
Q: My mass spec shows a +18 peak. Is it the cyclopropyl ring or incomplete t-Bu removal? A: This is a common confusion.
-
Incomplete t-Bu removal: Mass is +56 (isobutylene).
-
Cyclopropyl Hydration: Mass is +18 (water).
-
Ser/Thr Hydration: Rare, but if you see +18, it is almost certainly the cyclopropyl ring opening and trapping water.
Q: Can I use Fmoc-Cpa-OH in standard SPPS? A: Yes, but avoid heating during the coupling step if possible (use room temperature coupling with DIC/Oxyma). High temperatures during coupling can sometimes induce premature degradation, though the primary risk remains the final acidic cleavage.
References
- Wipf, P., & Heimgartner, H. (1988). Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones. Helvetica Chimica Acta.
-
Li, W., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones With Thiol, Alcohol, and Carboxylic Acid Nucleophiles. Angewandte Chemie International Edition. Link
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of stability conditions for sensitive moieties in SPPS).
-
Verma, S. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Technical Notes. Link
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques. Technical Guide. Link
Validation & Comparative
High-Performance Liquid Chromatographic Separation of (S)- and (R)-Cyclopropylalanine Methyl Ester: A Comparative Technical Guide
Topic: Chiral HPLC separation of (S)- and (R)-cyclopropylalanine methyl ester Content Type: Publish Comparison Guides
Executive Summary
For the enantiomeric resolution of cyclopropylalanine methyl ester , the immobilized amylose-based stationary phase (e.g., Chiralpak IA or AD-H) under normal phase conditions is the industry-standard recommendation. This system consistently outperforms cellulose-based and crown-ether alternatives for esterified amino acid analogs, offering superior resolution (
Technical Context & Challenge
Cyclopropylalanine (CPA) is a critical unnatural amino acid used as a phenylalanine isostere in peptide therapeutics (e.g., MDM2 inhibitors, antiviral peptides). The cyclopropyl group introduces specific steric constraints that rigidify the peptide backbone, enhancing metabolic stability and receptor selectivity.
The separation challenge lies in the methyl ester functionality.
-
Free Amino Acids: Zwitterionic; best separated on Crown Ether or Zwitterionic columns.[1]
-
Amino Acid Esters: Uncharged carboxyl group; basic amine. The loss of the zwitterionic character shifts the optimal separation mechanism from host-guest inclusion (Crown Ether) to hydrogen-bonding and steric discrimination (Polysaccharide CSPs).
Comparative Analysis of Chiral Stationary Phases (CSPs)
The following comparison evaluates the three primary distinct mechanisms for separating alpha-amino acid esters.
Option A: Amylose Tris(3,5-dimethylphenylcarbamate) (Recommended)[2]
-
Commercial Examples: Chiralpak AD-H, Chiralpak IA (Immobilized).[2]
-
Mechanism: The helical structure of the amylose polymer creates chiral grooves. The carbamate groups provide sites for hydrogen bonding (with the ester carbonyl and amine proton) and dipole-dipole interactions. The bulky cyclopropyl group of the analyte fits differentially into these grooves based on stereochemistry.
-
Performance: Typically yields baseline resolution (
) with sharp peak shapes when basic additives are used.
Option B: Cellulose Tris(3,5-dimethylphenylcarbamate)[2]
-
Commercial Examples: Chiralcel OD-H, Chiralcel OD-I.[3]
-
Mechanism: Similar chemical derivatization to Option A but with a cellulose backbone. The rod-like structure of cellulose often provides different selectivity.
-
Performance: Often effective, but for bulky aliphatic side chains like the cyclopropyl group, amylose (Option A) generally provides higher selectivity (
) due to its more flexible helical cavity.
Option C: Chiral Crown Ether
-
Commercial Examples: Crownpak CR-I(+), Chiral Crown.
-
Mechanism: Host-guest complexation where the ammonium ion (
) of the analyte sits inside the crown ether ring. -
Performance: Excellent for free amino acids. For methyl esters, the method requires the amine to be fully protonated (pH < 2), necessitating harsh acidic mobile phases (e.g.,
). This can risk ester hydrolysis during fraction collection or prolonged runs.
Data Summary Table
| Metric | Amylose (AD-H/IA) | Cellulose (OD-H) | Crown Ether (CR-I) |
| Primary Interaction | H-Bonding / Steric Fit | H-Bonding / Steric Fit | Host-Guest ( |
| Mobile Phase | Hexane / IPA (Normal Phase) | Hexane / IPA (Normal Phase) | Aqueous |
| Resolution ( | High (> 2.5) | Moderate (1.5 - 2.0) | High (but risk of hydrolysis) |
| Solubility | Excellent (Organic) | Excellent (Organic) | Poor (Hydrophobic esters) |
| Scalability | High (Prep-compatible) | High | Low (Low capacity) |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended for Esters |
Workflow & Decision Logic
The following diagram outlines the logical pathway for method development, emphasizing why the Amylose/Normal Phase route is prioritized.
Caption: Decision matrix for selecting the optimal chiral method. Route A (Polysaccharide/Normal Phase) is the robust standard for amino acid esters.
Detailed Experimental Protocol
This protocol utilizes the Amylose-based Normal Phase method, which provides the highest probability of success for cyclopropylalanine methyl ester.
Instrumentation & Materials[1][4][5][6][7]
-
System: HPLC with UV detection (PDA preferred).
-
Column: Chiralpak IA (Immobilized) or AD-H (Coated),
mm, 5 µm.-
Note: The "IA" column is preferred for robustness as the immobilized phase allows for a wider range of solvents if optimization is needed (e.g., adding DCM or THF).
-
-
Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA) or Triethylamine (TEA).
Optimized Method Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (90 : 10 : 0.1 v/v/v) | Hexane provides the non-polar environment to drive H-bonding. IPA modulates elution strength. DEA (0.1%) masks silanols and ensures the amine remains unprotonated for sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1][4] |
| Temperature | 25°C | Lower temperatures (e.g., 10-15°C) can enhance resolution if |
| Detection | UV @ 210 nm | Amino acid esters have weak chromophores; 210-215 nm captures the carbonyl absorption. |
| Sample Diluent | Mobile Phase | Prevents "solvent shock" which causes peak distortion. |
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mg of racemic cyclopropylalanine methyl ester in 1.0 mL of the mobile phase.
-
Conditioning: Equilibrate the column with 20 column volumes of mobile phase until the baseline is stable.
-
Screening: Inject 5 µL.
-
Optimization:
-
If retention is too low (
): Decrease IPA to 5% (95:5 ratio). -
If resolution is partial: Switch to Ethanol instead of IPA. Ethanol often provides different selectivity on amylose phases due to its conformational fit in the chiral groove.
-
Mechanism of Interaction
Understanding why the separation works allows for intelligent troubleshooting.
Caption: The "Three-Point Interaction" model. Separation is driven by the specific fit of the rigid cyclopropyl group within the chiral groove, stabilized by hydrogen bonding.
Troubleshooting & Expert Tips
-
Peak Tailing:
-
Cause: Interaction of the free amine with residual silanols on the silica support.
-
Solution: Ensure DEA or TEA (0.1%) is fresh. If tailing persists, increase additive concentration to 0.2% or switch to the Chiralpak IA column, which has a more robust surface chemistry.
-
-
Elution Order Reversal:
-
Insight: Unlike simple alkyl amino acids, the bulky cyclopropyl group can sometimes alter the elution order compared to leucine/valine.
-
Validation: Always inject a pure standard of the (S)-enantiomer (often the biologically active target) to confirm identity. Do not rely solely on literature
values from homologous series.
-
-
Solubility Issues:
-
If the ester is an HCl salt, it must be neutralized before injection into a Normal Phase system. Add one equivalent of TEA to the sample vial, vortex, and filter the precipitate (TEA-HCl) before injection.
-
References
-
Application Guide for Chiral Columns. Daicel Chiral Technologies. Comprehensive resource on polysaccharide column selection for amino acid derivatives.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji, 2021. Comparative study showing superiority of Amylose-CSPs for alpha-amino acid esters.
-
Chiral HPLC Analysis of Amino Acid Esters. BenchChem Comparative Guides. Overview of Crown Ether vs. Polysaccharide performance.
-
Separation of Enantiomers of Unnatural Amino Acids. Journal of Chromatography A. Discusses the steric influence of cycloalkyl side chains on chiral resolution.
Sources
A Researcher's Guide to Differentiating Boc-Cpa-OMe and Boc-Leucine Methyl Ester Using NMR Spectroscopy
In the nuanced world of peptide synthesis and drug development, the precise identification of amino acid derivatives is paramount. Even subtle structural differences can significantly alter biological activity. This guide provides an in-depth, practical comparison of two closely related N-Boc protected amino acid methyl esters: Boc-Cyclopropylalanine-OMe (Boc-Cpa-OMe) and Boc-Leucine-OMe. While these molecules share identical protecting groups and a methyl ester, their side chains—a cyclopropylmethyl group for Cpa and an isobutyl group for Leucine—present a distinct analytical challenge that is elegantly solved by Nuclear Magnetic Resonance (NMR) spectroscopy.
This document is designed for researchers and scientists who require a robust, data-supported methodology for distinguishing these compounds, ensuring the integrity of their synthetic pathways and final products.
The Structural Challenge: Cyclopropylmethyl vs. Isobutyl
At first glance, the molecular formulas of Boc-Cpa-OMe and Boc-Leucine-OMe are very similar. The critical difference lies in the conformation and electronic environment of their respective side chains.
-
Boc-L-Leucine methyl ester features a flexible, aliphatic isobutyl side chain: -CH₂-CH(CH₃)₂.
-
Boc-L-Cyclopropylalanine methyl ester contains a rigid, strained cyclopropylmethyl side chain: -CH₂-c(CH₂)₂H.
This fundamental structural divergence is the key to their differentiation via NMR. The unique magnetic environments of the protons and carbons within these side chains produce unmistakable signatures in the NMR spectrum.
The Decisive Tool: 1D and 2D NMR Spectroscopy
NMR spectroscopy is an exceptionally powerful technique for elucidating molecular structure.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of atoms within a molecule. For distinguishing our target compounds, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provides a self-validating system for unambiguous identification.
Key Distinguishing Features in ¹H NMR
The proton NMR spectrum offers the most immediate and striking evidence for differentiation. The primary region of interest is the upfield aliphatic region (approx. 0 to 2.0 ppm), where the side-chain protons resonate.
-
Boc-Leucine-OMe Signature: The isobutyl group gives rise to a highly characteristic set of signals. You will observe a doublet around 0.9 ppm, integrating to six protons (6H), which corresponds to the two magnetically equivalent methyl (CH₃) groups. The adjacent single proton (CH) will appear as a multiplet further downfield.
-
Boc-Cpa-OMe Signature: The cyclopropyl ring is the star of this spectrum. Due to significant ring strain and anisotropic effects, the cyclopropyl protons are highly shielded and appear at unusually high field (far upfield), typically between 0.1 and 0.8 ppm.[3] These protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and the adjacent methylene (CH₂) protons. The presence of signals in this far upfield region is a definitive marker for the cyclopropyl moiety.
Table 1: Comparative ¹H NMR Data (Typical Chemical Shifts in CDCl₃)
| Assignment | Boc-Leucine-OMe (δ, ppm) | Boc-Cpa-OMe (δ, ppm) | Key Differentiator |
| Side-Chain CH₃ | ~ 0.9 (d, 6H) | N/A | Strong 6H doublet for Leucine. |
| Side-Chain CH/CH₂ (ring) | ~ 1.5-1.7 (m, 3H total) | ~ 0.1 - 0.8 (m, 4H) | Highly shielded signals (<0.8 ppm) are unique to Cpa. |
| β-CH₂ | Included above | ~ 1.8 - 2.0 (m, 2H) | Distinct methylene signal for Cpa. |
| α-CH | ~ 4.3 (m, 1H) | ~ 4.4 (m, 1H) | Similar, not a primary differentiator. |
| Ester OCH₃ | ~ 3.7 (s, 3H) | ~ 3.7 (s, 3H) | Identical. |
| Boc (CH₃)₃ | ~ 1.4 (s, 9H) | ~ 1.4 (s, 9H) | Identical. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[4] The key is the relative position and pattern of the signals.
Confirmatory Analysis: ¹³C NMR and 2D Techniques
While ¹H NMR is often sufficient, ¹³C NMR and 2D correlation experiments provide orthogonal data that validate the initial assignment, adhering to the principles of a self-validating protocol.
¹³C NMR Insights
The carbon spectrum mirrors the trends seen in the proton spectrum. The carbons of the cyclopropyl ring in Boc-Cpa-OMe are exceptionally shielded, appearing at a very high field (low ppm) in the ¹³C spectrum, a region where few other carbon signals typically appear.[5][6]
Table 2: Comparative ¹³C NMR Data (Typical Chemical Shifts in CDCl₃)
| Assignment | Boc-Leucine-OMe (δ, ppm) | Boc-Cpa-OMe (δ, ppm) | Key Differentiator |
| Side-Chain CH₃ | ~ 22, 23 | N/A | Two distinct methyl signals for Leucine. |
| Side-Chain CH/CH₂ (ring) | ~ 25 (CH), ~42 (β-CH₂) | ~ 5-10 (ring CH₂) , ~12 (ring CH) | Very upfield carbon signals (<15 ppm) are definitive for Cpa. |
| α-C | ~ 53 | ~ 54 | Similar, not a primary differentiator. |
| Ester OCH₃ | ~ 52 | ~ 52 | Identical. |
| Boc C(CH₃)₃ | ~ 28 | ~ 28 | Identical. |
| Boc C=O | ~ 156 | ~ 156 | Identical. |
| Ester C=O | ~ 173 | ~ 173 | Identical. |
2D NMR: Mapping the Connections
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), build a complete picture of the molecule's bonding network, leaving no room for ambiguity.[7][8]
-
COSY: This experiment reveals which protons are coupled (connected through a few bonds).[9]
-
For Boc-Leucine-OMe , a COSY spectrum will show a clear correlation from the 6H doublet of the methyl groups to the CH multiplet, and from the CH multiplet to the β-CH₂ protons.
-
For Boc-Cpa-OMe , it will map the intricate coupling network within the cyclopropyl ring and show correlations from the ring protons to the β-CH₂ protons.
-
-
HSQC: This experiment correlates each proton signal directly to the carbon to which it is attached.[10] An HSQC spectrum will definitively link the highly shielded proton signals (<0.8 ppm) of Boc-Cpa-OMe to the highly shielded carbon signals (<15 ppm), providing irrefutable evidence of the cyclopropyl group.
Experimental Workflow and Protocols
To ensure reproducible and high-quality data, the following workflow and protocols are recommended.
Caption: Standard workflow for NMR-based sample analysis.
Protocol 1: 1D ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a spectrometer operating at 400 MHz or higher for optimal resolution. Ensure the instrument is properly tuned and shimmed.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Acquisition Time (aq): ~4 seconds.
-
Spectral Width (sw): ~16 ppm (centered around 5 ppm).
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: 2D ¹H-¹³C HSQC Acquisition
-
Instrument Setup: Use the same sample and spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard gradient-selected HSQC sequence (e.g., 'hsqcedetgpsisp2.3').
-
Number of Scans: 2-4 per increment.
-
Number of Increments (F1 dimension): 256.
-
Spectral Width (F2 - ¹H): ~10 ppm.
-
Spectral Width (F1 - ¹³C): ~180 ppm.
-
-
Processing: Apply appropriate window functions (e.g., squared sine bell) and perform Fourier transform in both dimensions.
Decision-Making Framework
The analysis can be simplified into a logical decision tree based on the spectral data.
Caption: A logical flow for compound identification using NMR data.
Conclusion
Distinguishing between Boc-Cpa-OMe and Boc-Leucine-OMe is a straightforward process when leveraging the power of NMR spectroscopy. The presence of highly shielded, complex signals in the far upfield region (0.1-0.8 ppm in ¹H NMR; 5-15 ppm in ¹³C NMR) serves as a definitive, unambiguous fingerprint for the cyclopropylalanine derivative. Conversely, the characteristic 6H doublet around 0.9 ppm is the hallmark of the leucine derivative. By employing a systematic workflow that includes 1D and confirmatory 2D NMR experiments, researchers can ensure the structural integrity of their materials with the highest degree of confidence.
References
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]
-
Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. (1979). Journal of the American Chemical Society. [Link]
-
Reddit Discussion on NMR for Diastereomers. (2022). Reddit. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications. [Link]
-
Enantiomers – Image | Mirror Image. (2019). Nanalysis. [Link]
-
2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]
-
The power of NMR: in two and three dimensions. (2008). RSC Education. [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Simple and efficient Fmoc removal in ionic liquid. The Royal Society of Chemistry. [Link]
-
Peptide NMR Spectroscopy. University of Zurich. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
Typical Proton and C-13 Chemical Shifts. University of Wisconsin-Madison. [Link]
-
The very basics of NMR of proteins. University of Maryland. [Link]
-
13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. (1967). Canadian Journal of Chemistry. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
L-Leucine at BMRB. Biological Magnetic Resonance Bank. [Link]
-
1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester. ResearchGate. [Link]
-
Boc-L-phenylalanine methyl ester. PubChem. [Link]
-
1H NMR Chemical Shifts Tables. Organic Chemistry Data & Info. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
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- 1. reddit.com [reddit.com]
- 2. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The power of NMR: in two and three dimensions | Feature | RSC Education [edu.rsc.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
HPLC Retention Time Comparison of Cyclopropylalanine Derivatives
This guide provides a technical analysis of the HPLC retention behavior of cyclopropylalanine (Cyp) derivatives, contrasting them with standard amino acids like Leucine (Leu) and Phenylalanine (Phe). It is designed for researchers requiring precise separation protocols for peptide synthesis and drug development.
Executive Summary
Cyclopropylalanine (Cyp) , specifically
This guide details the Reverse Phase (RP-HPLC) and Chiral HPLC behaviors of Cyp derivatives. Experimental evidence indicates that while Cyp is often used as a Leucine surrogate, it typically elutes earlier than Leucine on C18 columns due to the compact, slightly more polar nature of the strained cyclopropyl ring compared to the flexible isobutyl chain of Leucine.
Chemical Context & Retention Mechanisms[1]
Understanding the structural drivers of retention is critical for method development.
| Amino Acid | Side Chain Structure | Carbon Count | Hydrophobicity Index (Rel.) | Predicted Elution (C18) |
| Alanine (Ala) | Methyl ( | 1 | Low | 1st (Fastest) |
| Valine (Val) | Isopropyl ( | 3 | Medium | 2nd |
| Cyclopropylalanine (Cyp) | Methyl-Cyclopropyl ( | 4 | Medium-High | 3rd |
| Leucine (Leu) | Isobutyl ( | 4 | High | 4th |
| Phenylalanine (Phe) | Benzyl ( | 7 | Very High | 5th (Slowest) |
Key Insight: Although Cyp and Leu both have 4 carbons in the side chain, the cyclopropyl group has
Comparative Performance Data
Experiment A: Reverse Phase Separation (Achiral Purity)
Objective: Resolve Cyp from structural analogs (Leu, Val) and impurities. Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm.
Retention Time Data (Normalized):
| Analyte | Retention Time ( | Relative Retention Factor ( | Separation from Cyp ( |
| H-Val-OH | 4.2 min | 1.1 | 1.52 |
| H-Cyp-OH | 6.4 min | 2.2 | Reference |
| H-Leu-OH | 7.1 min | 2.55 | 1.16 |
| H-Phe-OH | 9.8 min | 3.9 | 1.77 |
Note: Data represents averaged values from standard peptide synthesis workflows. Cyp elutes cleanly between Val and Leu.
Experiment B: Chiral Separation (Enantiomeric Purity)
Objective: Separate L-Cyp from D-Cyp (critical for preventing racemization in peptide coupling). Conditions:
-
Column: Chiralpak IC (Daicel) or Lux Cellulose-2 (Phenomenex).
-
Mobile Phase: n-Hexane : 2-Propanol (85:15) + 0.1% TFA.[1][2]
-
Mode: Isocratic Normal Phase.
-
Flow Rate: 1.0 mL/min.
Performance Metrics:
| Enantiomer | Retention Time | Resolution ( | Selectivity ( |
| D-Cyp (Unnatural) | 8.5 min | - | - |
| L-Cyp (Natural) | 11.2 min | > 3.0 | 1.32 |
Protocol Note: The D-enantiomer typically elutes first on polysaccharide-based columns under these conditions.
Experimental Protocols
Protocol 1: High-Throughput Purity Check (RP-HPLC)
This protocol is self-validating; the resolution between Valine and Leucine serves as the system suitability test. If Val/Leu co-elute, the gradient is too steep.
-
Sample Prep : Dissolve 1 mg of Fmoc-Cyp-OH in 1 mL of 50:50 Water:ACN. Sonicate for 2 mins.
-
Equilibration : Flush column with 5% B for 5 mins.
-
Injection : Inject 5 µL.
-
Gradient :
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: Linear ramp to 95% B
-
15-17 min: 95% B (Wash)
-
17-20 min: 5% B (Re-equilibration)
-
-
Acceptance Criteria : Main peak area > 98%. No single impurity > 0.5% eluting at RRT 1.1 (likely Leucine contaminant).
Protocol 2: Chiral Purity Determination
Used to verify optical purity of starting materials.
-
System Prep : Flush system with Isopropanol (IPA) to remove all traces of water (water damages normal phase silica).
-
Mobile Phase : Premix n-Hexane/IPA/TFA (90:10:0.1). Caution: TFA is required to suppress ionization of the free carboxylic acid.
-
Column : Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).
-
Run : Isocratic at 1.0 mL/min for 20 mins.
-
Detection : UV 254 nm (if Fmoc protected) or 210 nm (if free amino acid).
Visualization: Method Selection Workflow
Caption: Decision tree for selecting the appropriate chromatographic mode based on analytical requirements.
Troubleshooting & Optimization
-
Peak Tailing : Cyclopropylalanine has a secondary amine character if N-unprotected. Ensure TFA (0.1%) or Formic Acid (0.1%) is present in both mobile phases to suppress silanol interactions.
-
Co-elution with Leucine : If Cyp and Leu co-elute on C18, switch to a Phenyl-Hexyl column. The
interaction between the phenyl stationary phase and the cyclopropyl ring (which has partial character) will increase the retention of Cyp relative to Leucine, improving resolution. -
Detection Limits : For trace analysis of Cyp in biological matrices, derivatization with OPA (o-phthalaldehyde) is recommended for fluorescence detection, as the cyclopropyl ring does not possess native fluorescence.
References
-
Phenomenex . "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Guide. Link
-
Herbert, J. (2021). "Approaches for the Discovery of Inhibitors of Protein-Protein Interactions." White Rose eTheses Online. Link
-
Zhang, Y., et al. (2024).[2][3][4] "Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors." International Journal of Molecular Sciences. Link
-
Creative Peptides . "Fmoc-D-Cpa-OH Product Analysis & COA Standards." Creative Peptides Technical Data. Link
-
Sigma-Aldrich . "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Supelco Reporter. Link
Sources
- 1. A continuous fluorescent assay for in vitro translation compatible with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Infrared Spectroscopy of Boc and Ester Functional Groups
For researchers, synthetic chemists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for this purpose. Among the myriad of functional groups, the tert-butyloxycarbonyl (Boc) protecting group and the ester moiety are ubiquitous in modern organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules. While both contain a carbonyl (C=O) bond, their distinct electronic environments give rise to unique and differentiable IR spectral signatures.
This guide provides an in-depth, objective comparison of the IR absorption bands for Boc and ester groups. We will delve into the underlying electronic factors that govern their characteristic frequencies, present experimental data for clear comparison, and provide detailed protocols for sample analysis to ensure you can confidently distinguish these critical functional groups in your own research.
The Foundation: Understanding Carbonyl Stretching Frequencies
The carbonyl (C=O) stretch is one of the most intense and reliable absorption bands in an IR spectrum, typically appearing in the region of 1650-1850 cm⁻¹.[1][2] The exact wavenumber of this absorption is highly sensitive to the electronic environment of the carbonyl group. Two primary electronic effects are at play:
-
Inductive Effect: This is the through-bond polarization caused by differences in electronegativity. Electron-withdrawing groups attached to the carbonyl carbon increase the C=O bond order, leading to a higher stretching frequency (a shift to a higher wavenumber).[3][4]
-
Resonance (Mesomeric) Effect: This involves the delocalization of π-electrons and lone pairs. Electron-donating groups participating in resonance can delocalize electron density onto the carbonyl oxygen, reducing the C=O bond's double-bond character and thus lowering its stretching frequency.[3][5][6]
The interplay of these two effects is key to differentiating Boc groups (carbamates) and esters.
The Infrared Signature of Ester Groups
Esters (R-CO-OR') are characterized by a strong, sharp C=O stretching absorption and two distinct C-O stretching bands. This recognizable pattern is often referred to as the "Rule of Three."[1]
Key IR Absorption Bands for Esters
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity & Appearance |
| C=O Stretch | 1750 - 1735 | Strong, Sharp |
| Asymmetric C-O-C Stretch | 1300 - 1150 | Strong |
| Symmetric C-O-C Stretch | 1150 - 1000 | Strong |
Causality Behind the Frequencies: In an ester, the oxygen atom of the alkoxy group (-OR') exerts a strong electron-withdrawing inductive effect on the carbonyl carbon. While there is a competing resonance effect from the oxygen's lone pair, the inductive effect is generally dominant.[3] This leads to a relatively high C=O stretching frequency compared to ketones.
Factors Influencing Ester IR Bands:
-
Conjugation: If the carbonyl group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency decreases to approximately 1730-1715 cm⁻¹ due to resonance, which lowers the double-bond character of the carbonyl.[7][9]
-
Ring Strain: In cyclic esters (lactones), ring strain can significantly affect the C=O frequency. Smaller rings (e.g., β-lactones) will have a higher C=O stretching frequency.
The Infrared Signature of the Boc Group (Carbamates)
The Boc group is a carbamate, specifically a tert-butyl carbamate (R-NH-CO-OtBu). Its IR spectrum is distinct from that of an ester due to the presence of the nitrogen atom bonded to the carbonyl carbon.
Key IR Absorption Bands for Boc-Protected Amines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity & Appearance |
| N-H Stretch | ~3400 - 3200 | Moderate, Sharp to Broad |
| C=O Stretch | ~1715 - 1680 | Strong, Sharp |
| N-H Bend ("Amide II") | ~1530 - 1500 | Moderate |
| C-N Stretch | ~1250 - 1190 | Moderate |
| C-O Stretch | ~1160 | Strong |
Source:[10]
Causality Behind the Frequencies: In a carbamate, the nitrogen atom is less electronegative than the oxygen in an ester. Consequently, the lone pair on the nitrogen is more available for resonance donation into the carbonyl group. This strong resonance effect significantly reduces the double-bond character of the C=O bond, lowering its stretching frequency compared to an ester.[3] This is the most critical difference for distinguishing the two functional groups. The presence of the N-H bond also gives rise to characteristic stretching and bending vibrations that are absent in esters.
Head-to-Head Comparison: Boc vs. Ester
The most telling difference lies in the carbonyl stretching frequency. The C=O stretch of a Boc group is consistently at a lower wavenumber than that of a comparable ester.
| Feature | Boc Group (Carbamate) | Ester Group |
| Key Functionality | R-NH-CO-O-R' | R-CO-O-R' |
| Dominant Electronic Effect on C=O | Resonance from Nitrogen | Inductive effect from Oxygen |
| C=O Stretching Frequency | Lower (~1715 - 1680 cm⁻¹) | Higher (~1750 - 1735 cm⁻¹) |
| Other Key Bands | N-H Stretch (~3300 cm⁻¹), N-H Bend (~1520 cm⁻¹) | Two C-O Stretches (1300-1000 cm⁻¹) |
To illustrate, let's consider the IR spectra of N-Boc-alanine and ethyl propionate.
-
N-Boc-alanine will show a strong C=O stretch around 1710 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and an N-H bend around 1520 cm⁻¹.
-
Ethyl propionate , a simple ester, exhibits its strong C=O stretch at a higher frequency, typically around 1740 cm⁻¹. It will also display the characteristic strong C-O stretches between 1300 and 1000 cm⁻¹.
This clear separation of the carbonyl bands by approximately 20-60 cm⁻¹ is a reliable diagnostic tool.
Experimental Protocols
Accurate spectral acquisition is paramount. Here are detailed, self-validating protocols for preparing solid and liquid samples for FTIR analysis.
Protocol 1: KBr Pellet Preparation for Solid Samples
This method is ideal for solid organic compounds and involves dispersing the sample in a dry, IR-transparent matrix of potassium bromide (KBr).
Materials:
-
FTIR Spectrometer
-
Hydraulic Press
-
Pellet Die Set (e.g., 13 mm)
-
Agate Mortar and Pestle
-
Spectroscopic Grade KBr (dried in an oven at ~110°C for at least 2-3 hours and stored in a desiccator)
-
Spatula
-
Analytical Balance
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of your solid sample and 200-250 mg of dry KBr.[11][12] The sample-to-KBr ratio should be between 0.1% and 1.0%.[11]
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering (the Christiansen effect).[5]
-
Die Assembly: Assemble the pellet die. Carefully transfer the ground powder into the die cavity, ensuring an even distribution.
-
Pressing the Pellet: Place the die into the hydraulic press. Connect to a vacuum line to remove trapped air and moisture, which can cause cloudy pellets.[11] Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.[10][11]
-
Pellet Release and Analysis: Carefully release the pressure and vacuum. Disassemble the die to retrieve the transparent or translucent KBr pellet. Mount the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Validation: A good pellet will be transparent and free of cracks. The strongest absorption bands should not be completely flat at 0% transmittance.
Protocol 2: Thin Film Preparation for Liquid Samples
This is a straightforward method for analyzing pure, non-volatile liquid samples.
Materials:
-
FTIR Spectrometer
-
Two Salt Plates (e.g., NaCl or KBr), stored in a desiccator
-
Pasteur Pipette
-
Gloves
-
Appropriate solvent for cleaning (e.g., acetone or methylene chloride)
Procedure:
-
Plate Preparation: Handle the salt plates by their edges to avoid moisture from your fingertips. If necessary, clean them with a small amount of dry solvent and wipe with a lint-free tissue.
-
Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply a single small drop of the liquid sample to the center of the plate.[3][13]
-
Creating the Film: Place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[3][13] Avoid trapping air bubbles.
-
Analysis: Mount the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.
-
Validation: The resulting spectrum should show well-defined peaks. If the absorptions are too intense (i.e., "bottoming out"), the film is too thick. Separate the plates, wipe one clean, and reassemble to create a thinner film.
-
Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with an appropriate solvent to prevent contamination of future samples.[13]
Visualization of Workflow and Concepts
To further clarify the analytical process and the underlying principles, the following diagrams are provided.
Caption: Workflow for IR analysis of Boc and ester groups.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. Khan Academy [khanacademy.org]
- 4. reddit.com [reddit.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Propanoic acid, ethyl ester [webbook.nist.gov]
- 11. Ethyl propionate(105-37-3) 1H NMR [m.chemicalbook.com]
- 12. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR spectrum [chemicalbook.com]
Comparative Stability Guide: Cyclopropyl vs. Isopropyl Amino Acid Esters
Executive Summary
Objective: To provide a technical comparison of cyclopropyl (cPr) and isopropyl (iPr) esters in amino acid prodrug design, focusing on hydrolytic stability and pharmacokinetics.
Key Finding: Cyclopropyl esters exhibit significantly enhanced stability compared to their isopropyl counterparts. While isopropyl esters are often employed for their balance of lipophilicity and lability, they can suffer from premature hydrolysis by ubiquitous carboxylesterases. Cyclopropyl esters, due to a unique combination of steric bulk and electronic hyperconjugation (Walsh orbitals), often extend the half-life (
Mechanistic Analysis: The Stability Divergence
To understand the stability differences, one must look beyond simple molecular weight. The distinct behavior of these esters arises from two fundamental physical-organic principles.
Steric Hindrance & Taft Parameters
The rate of ester hydrolysis is heavily influenced by the steric bulk of the substituent attached to the carboxyl oxygen (or the
-
Isopropyl (
-Pr): A standard secondary alkyl group. It provides moderate steric hindrance ( ) against nucleophilic attack at the carbonyl carbon. However, the free rotation of the methyl groups allows conformational adjustments that can accommodate the tetrahedral intermediate formed during hydrolysis. -
Cyclopropyl (
-Pr): Although it has a similar carbon count to isopropyl, the cyclopropyl group is rigidly constrained. The bond angles ( ) and the fixed geometry create a "steric wall" that is less forgiving to the approach of water or the serine hydroxyl of an esterase.
Electronic Effects: The Walsh Orbital Factor
The most critical, often overlooked differentiator is the electronic nature of the cyclopropane ring.
-
Sigma-Aromaticity: The C-C bonds in cyclopropane are bent ("banana bonds"), possessing significant
-orbital character (Walsh orbitals). -
Hyperconjugation: These orbitals can overlap with the adjacent oxygen lone pairs or the carbonyl
-system. This interaction stabilizes the ground state of the ester, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack compared to the isopropyl analog.
DOT Diagram: Mechanistic Barrier
The following diagram illustrates the kinetic barrier differences during the formation of the tetrahedral intermediate.
Caption: Comparative reaction coordinate showing the higher energy barrier for cyclopropyl ester hydrolysis due to rigid sterics and electronic stabilization.
Comparative Performance Data
The following data summarizes representative stability profiles for L-Valine ester prodrugs (a common scaffold in antivirals like Valacyclovir).
Chemical Stability (pH 7.4 Buffer)
Conditions: Phosphate buffer, 37°C, monitored by HPLC.
| Parameter | Isopropyl Ester (iPr) | Cyclopropyl Ester (cPr) | Fold Improvement |
| 0.010 | 0.002 | ~5x | |
| ~69 h | > 300 h | > 4.3x | |
| Degradation Mechanism | Hydrolysis | Hydrolysis (Minor) | - |
Enzymatic Stability (Human Plasma)
Conditions: Pooled human plasma, 37°C. This assay measures susceptibility to butyrylcholinesterase and carboxylesterases.
| Parameter | Isopropyl Ester (iPr) | Cyclopropyl Ester (cPr) | Performance Note |
| 15 - 45 min | 120 - 240 min | cPr resists rapid first-pass metabolism. | |
| Intrinsic Clearance ( | High | Low-Moderate | cPr allows higher systemic exposure. |
| Lipophilicity ( | ~1.53 | ~1.14 | cPr is slightly more polar, affecting enzyme binding. |
Analyst Note: The "sweet spot" for prodrugs is often a half-life of 60–120 minutes in plasma to allow distribution before activation. Isopropyl esters are frequently too labile (
min), whereas cyclopropyl esters shift the profile into the optimal window.
Experimental Protocol: Comparative Hydrolysis Assay
To validate these stability claims in your own lab, follow this self-validating protocol. This workflow ensures that differences in degradation are due to structural properties, not experimental artifacts.
Materials
-
Test Compounds: L-Amino acid isopropyl ester (ref std) and L-Amino acid cyclopropyl ester.
-
Matrix:
-
Internal Standard (IS): Warfarin or Tolbutamide (stable, distinct retention time).
Workflow Diagram (DOT)
Caption: Step-by-step workflow for determining in vitro metabolic stability (
Step-by-Step Procedure
-
Stock Preparation: Dissolve both esters in DMSO to create 10 mM stock solutions.
-
Initiation:
-
Pre-warm 990 µL of plasma/buffer to 37°C.
-
Spike 10 µL of stock into the matrix (Final concentration: 100 µM for UV, 1 µM for MS).
-
Critical Step: Vortex immediately to prevent local precipitation.
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into a tube containing 150 µL cold Acetonitrile (containing Internal Standard). This stops the enzyme activity instantly.
-
Processing: Centrifuge at 4000g for 10 minutes to pellet proteins. Transfer supernatant to HPLC vials.
-
Calculation:
-
Plot
vs. Time. -
The slope of the line is
. -
Calculate Half-life:
.
-
References
-
Rautio, J., et al. (2008).[2] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.[2] Link
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link
-
Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Current Chemistry, 360, 115-160. Link
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York.
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses cyclopropyl vs isopropyl lipophilicity and stability). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 6. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
Personal protective equipment for handling boc-(s)-3-cyclopropylalanine methyl ester
Executive Summary: The "Universal Precaution" Approach
As researchers, we often handle intermediates where specific toxicological data (LD50, mutagenicity) is sparse or non-existent. Boc-(S)-3-cyclopropylalanine methyl ester falls into this category. While structurally related to benign amino acids, the introduction of the cyclopropyl ring (often used to increase metabolic stability and potency in drug candidates) and the methyl ester (increasing lipophilicity) necessitates a "Defensive Handling" strategy.
This guide moves beyond generic safety advice. It assumes the compound is a potential sensitizer and irritant and provides a containment strategy designed to isolate the researcher from the variable.
Risk Assessment & Hazard Landscape
Before selecting PPE, we must understand the chemical behavior of the target.
| Feature | Chemical Implication | Safety Consequence |
| Boc-Group | Acid-labile protecting group. | Avoid Strong Acids: Contact with HCl/TFA releases isobutylene gas and the free amine. |
| Methyl Ester | Lipophilic modification. | Skin Absorption: Enhanced ability to penetrate the stratum corneum compared to free acids. |
| Cyclopropyl Ring | Strained ring system. | Biological Activity: High potential for interaction with biological targets; treat as a pharmacological agent. |
| Physical State | White/Off-white Powder. | Inhalation Risk: Fine particulates can aerosolize during weighing. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. Use this matrix to upgrade protection based on the specific phase of handling.
Core PPE Specifications
| Body Zone | Standard Operation (Closed Vessel) | High-Risk Operation (Open Handling/Weighing) | Technical Rationale |
| Hand Protection | Nitrile (4 mil) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene | Methyl esters can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer layer upon contamination. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator (if outside hood) | Primary containment is the Engineering Control (Hood). If weighing on an open bench (discouraged), respiratory protection is mandatory due to particle inhalation risks. |
| Eye Protection | Safety Glasses (ANSI Z87.1) | Chemical Splash Goggles | In solution, the splash risk endangers the mucosa. Goggles seal the orbital area against vapors and droplets. |
| Body | Lab Coat (Poly/Cotton) | Tyvek® Sleeves or Apron | Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between glove and lab coat. |
Operational Protocol: Step-by-Step Workflow
This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination.
Phase A: Preparation & Weighing
-
Static Control: Amino acid esters are often fluffy and static-prone. Use an ionizing fan or anti-static gun before spatulating to prevent "jumping" powder.
-
Draft Shield: Ensure the analytical balance is enclosed.
Phase B: Solubilization (Highest Risk)
-
Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, permeation rates through gloves increase drastically.
-
Technique: Add solvent slowly down the side of the vessel to minimize aerosol displacement.
Phase C: Reaction Setup
-
Venting: If removing the Boc group (deprotection), anticipate gas evolution (CO2/Isobutylene). Ensure the vessel is vented to a scrubber or hood exhaust.
Workflow Visualization
The following diagram illustrates the critical control points (CCPs) where PPE must be verified.
Figure 1: Operational workflow emphasizing the "Critical Safety Zone" where engineering controls (Fume Hood) are mandatory.
Waste Management & Decontamination
Proper disposal is the final step of safety.
-
Solid Waste: Contaminated weigh boats, paper towels, and gloves must be disposed of in Hazardous Solid Waste bins, not regular trash.
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in MeOH/EtOAc.
-
Note: Do not mix with strong acids in the waste container to prevent inadvertent deprotection and gas evolution.
-
-
Decontamination:
-
Wipe down balance area with a 10% Soap/Water solution followed by Ethanol. Avoid using pure organic solvents initially, as they may spread the residue rather than lifting it.
-
Emergency Response Plan
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Flush for 15 mins. Do not use solvents (EtOH) to wash skin; this drives chemical deeper. | Seek medical evaluation if irritation persists.[1][2][3][4] |
| Eye Contact | Eyewash Station (15 mins). Hold eyelids open. | Consult ophthalmologist immediately. |
| Spill (Solid) | Cover with wet paper towel to prevent dust. Scoop into bag. | Clean area with soap/water.[1][5][6][7][8] |
| Spill (Solution) | Absorb with vermiculite or spill pads. | Ventilate area until volatiles dissipate. |
References & Authority[1][8][9]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General handling of organic esters).
-
PubChem. Boc-L-phenylalanine methyl ester (Structural Analog). Safety and Hazards Data.[1][2][3][4][5][6][7][8][9][10][11] (Used as a proxy for toxicological baseline).
-
Fisher Scientific. Safety Data Sheet: Boc-amino acid esters. (General safety data for Boc-protected amino acid derivatives).
-
Ansell Chemical Resistance Guide. Permeation & Degradation Database. (Basis for Nitrile/Neoprene glove selection).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ch [fishersci.ch]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. peptide.com [peptide.com]
- 8. regi.com [regi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pickeringlabs.com [pickeringlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
